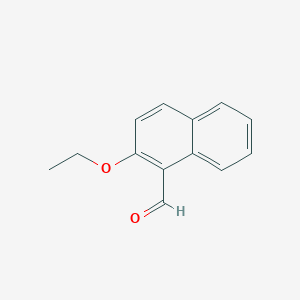

2-Ethoxy-1-naphthaldehyde

Description

Properties

IUPAC Name |

2-ethoxynaphthalene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O2/c1-2-15-13-8-7-10-5-3-4-6-11(10)12(13)9-14/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNKQTWVJHODOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4075164 | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19523-57-0 | |

| Record name | 2-Ethoxy-1-naphthalenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19523-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxynaphthalene-1-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019523570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19523-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74560 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Naphthalenecarboxaldehyde, 2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4075164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxynaphthalene-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Ethoxy-1-naphthaldehyde CAS number and properties

An In-depth Technical Guide to 2-Ethoxy-1-naphthaldehyde

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Versatile Naphthalene Intermediate

In the landscape of synthetic organic chemistry and pharmaceutical development, the strategic selection of building blocks is paramount to the success of a multi-step synthesis. This compound, a bifunctional aromatic compound, represents such a cornerstone intermediate. Its naphthalene core, coupled with the reactive aldehyde and the modulating ethoxy group, provides a unique scaffold for constructing complex molecular architectures. This guide offers a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core properties, proven synthetic routes, critical applications—most notably as a precursor to penicillin-class antibiotics—and essential characterization and safety protocols. The causality behind experimental choices and the significance of its structural features will be emphasized throughout to provide actionable, field-proven insights.

Core Compound Identification and Properties

Accurate identification is the foundation of all chemical research. This compound is unequivocally identified by its Chemical Abstracts Service (CAS) registry number.

CAS Number: 19523-57-0[1][2][3][4][5]

The compound's physical and chemical properties are critical for planning reactions, purification, and storage. These are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₂O₂ | [2][3][6] |

| Molecular Weight | 200.24 g/mol | [2][6] |

| Appearance | Light brown to yellow crystalline powder | [1][4] |

| Melting Point | 104–113 °C | [2][4][7] |

| Boiling Point | ~298 °C (estimate) | [4] |

| Solubility | Sparingly soluble in water; Soluble in Dichloromethane (DCM) | [1][4] |

| Sensitivity | Air sensitive | [1][4] |

Synthesis Methodologies: Pathways to a Key Intermediate

The synthesis of this compound can be approached from different precursors, each with its own merits regarding yield, scalability, and reagent availability. The two most prevalent methods are the formylation of an ethoxy-naphthalene precursor and the etherification of a hydroxy-naphthaldehyde.

Caption: Key synthetic routes to this compound.

Experimental Protocol 1: Formylation of β-Naphthyl Ethyl Ether

This method, a variation of the Vilsmeier-Haack reaction, introduces the aldehyde group onto the pre-formed ether. It is effective for aromatic systems activated by alkoxy groups.

Causality: The phosphorus oxychloride and N-methylformanilide react to form the Vilsmeier reagent, a potent electrophile. The electron-donating ethoxy group on the naphthalene ring activates the ortho position (C1) for electrophilic aromatic substitution, directing the formylation to the desired location.

Step-by-Step Methodology: [7]

-

Combine N-methylformanilide (0.33 mol), phosphorus oxychloride (0.33 mol), and β-naphthyl ethyl ether (0.25 mol) in a 500-mL round-bottomed flask.

-

Heat the mixture on a steam bath for 6 hours under an air condenser.

-

Pour the hot reaction mixture in a thin stream into 700 mL of cold water with vigorous stirring to precipitate the crude product and prevent clumping.

-

Filter the granular solid by suction and wash thoroughly with approximately 1 L of water.

-

Dissolve the crude, wet aldehyde in 450 mL of ethanol and decolorize by boiling with 4 g of activated carbon (Norit) for 15 minutes.

-

Filter the hot solution through a double layer of filter paper.

-

Cool the filtrate to induce crystallization. Collect the resulting pale yellow needles by filtration and wash with 40 mL of cold ethanol.

-

The expected yield is 77–84% with a melting point of 111–112 °C.[7]

Experimental Protocol 2: Ethylation of 2-Hydroxy-1-naphthaldehyde

This protocol follows the classic Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.

Causality: The base, potassium carbonate, deprotonates the phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde to form a nucleophilic phenoxide. This nucleophile then attacks the electrophilic ethyl group of iodoethane in an Sₙ2 reaction to form the ether linkage. Acetone serves as a polar aprotic solvent, which is ideal for this type of reaction.

Step-by-Step Methodology: [8]

-

In a suitable flask, combine 2-hydroxy-1-naphthaldehyde (10 g, 0.058 mol), acetone (120 mL), iodoethane (9.9 g, 0.063 mol), and anhydrous potassium carbonate (8.0 g, 0.058 mol).

-

Heat the mixture to reflux for 48 hours. The extended reaction time is necessary to ensure complete conversion.

-

After cooling the reaction mixture to room temperature, filter to remove the inorganic salts (potassium carbonate and potassium iodide).

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude solid product.

-

Recrystallize the solid from isopropyl ether to afford the purified this compound (typical m.p. 106°-109° C).[8]

Applications in Pharmaceutical and Chemical Synthesis

The true value of this compound lies in its utility as a versatile building block. The aldehyde functional group is a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases.

Core Application: Synthesis of Penicillin Antibiotics

A paramount application of this compound is its role as a key intermediate in the synthesis of Nafcillin , a narrow-spectrum, penicillinase-resistant penicillin antibiotic.[5][9] Nafcillin is crucial for treating infections caused by penicillinase-producing Staphylococcus aureus. The synthesis of the drug's core structure relies on intermediates derived from this naphthaldehyde. This specific application underscores the compound's importance in addressing antibiotic resistance, a critical area of modern drug development.[9]

Caption: Role as a key intermediate in drug synthesis.

Broader Synthetic Utility

Drawing from the reactivity of its precursor, 2-hydroxy-1-naphthaldehyde, the ethoxy derivative is an excellent substrate for creating:

-

Schiff Bases: Condensation with primary amines yields imines, which are important ligands for metal complexes and can possess their own biological activities.[10][11][12]

-

Heterocyclic Compounds: The aldehyde can participate in cyclization reactions to form a variety of heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[13]

-

Fluorescent Probes and Dyes: The extended π-system of the naphthalene core makes it a suitable platform for developing fluorescent materials.[1][10]

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the aldehyde and aromatic features.

-

C=O Stretch (Aldehyde): A very strong and sharp absorption band is expected around 1680-1695 cm⁻¹ . Conjugation with the aromatic ring lowers the frequency from the typical ~1725 cm⁻¹ for aliphatic aldehydes.[16][17]

-

C-H Stretch (Aldehyde): Look for one or two characteristic, weaker bands around 2820-2880 cm⁻¹ and 2720-2780 cm⁻¹ . The latter is often a key diagnostic peak for an aldehyde C-H bond.[15][17]

-

C-O Stretch (Aryl Ether): A strong band is expected around 1240-1260 cm⁻¹ .[15]

-

C=C Stretch (Aromatic): Multiple bands of variable intensity will appear in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework. (Predicted shifts in CDCl₃)

-

¹H NMR:

-

Aldehyde Proton (-CHO): A singlet, significantly downfield due to deshielding, is expected around δ 10.5 ppm .

-

Aromatic Protons: A complex series of multiplets between δ 7.0-8.5 ppm .

-

Ethoxy Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.5 ppm (for the -CH₃), with a coupling constant (J) of ~7 Hz.[15]

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region of δ 190-195 ppm .[17]

-

Aromatic Carbons: Multiple signals between δ 110-165 ppm . The carbon attached to the ethoxy group (C2) will be highly deshielded.

-

Ethoxy Carbons (-OCH₂CH₃): Signals expected around δ 65 ppm (-OCH₂-) and δ 15 ppm (-CH₃).[15]

-

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecular ion peak and characteristic fragmentation patterns would be observed.

-

Molecular Ion (M⁺•): A strong peak at m/z = 200 .

-

Key Fragments:

Safety, Handling, and Storage

As a research chemical, proper handling of this compound is essential to ensure user safety and maintain compound integrity.

-

Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat to prevent skin and eye contact.[18]

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust or vapors. Wash hands thoroughly after handling.[1][18][19] The compound may be harmful if swallowed, inhaled, or in direct contact with skin.[1]

-

Storage: This compound is noted to be air sensitive .[1][4] It should be stored in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a dry, cool, and well-ventilated place.[4][18]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[18]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[20]

Conclusion

This compound is more than just a catalog chemical; it is a validated and versatile intermediate with proven applications in high-stakes fields like antibiotic development. Its well-defined physicochemical properties and established synthetic protocols make it a reliable tool for the research scientist. By understanding its reactivity, characterization profile, and handling requirements, professionals in drug discovery and materials science can effectively leverage this powerful molecular scaffold to drive innovation.

References

-

Organic Syntheses. (n.d.). This compound. Org. Synth. Coll. Vol. 3, p.413 (1955); Vol. 28, p.60 (1948). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of this compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Polycyclic Aromatic Compounds, 40(2), 376-400. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR] Spectrum. Retrieved from [Link]

- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method.

-

Organic Syntheses. (n.d.). 2-hydroxy-1-naphthaldehyde. Org. Synth. Coll. Vol. 3, p.463 (1955); Vol. 21, p.62 (1941). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of 2-Hydroxy-1-Naphthaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Naphthalene Derivatives: Focus on 2-Hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

Poly Valent Organics. (n.d.). This compound in Chennai. Retrieved from [Link]

-

Taha, M., et al. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation. RSC Advances, 14(10), 6825-6841. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their TIN(II) complexes for antimicribial and antioxidant activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. This compound [stenutz.eu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound CAS#: 19523-57-0 [m.chemicalbook.com]

- 5. This compound | 19523-57-0 [chemicalbook.com]

- 6. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. 2-Methoxy-1-naphthaldehyde | C12H10O2 | CID 79352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. fishersci.com [fishersci.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. cdhfinechemical.com [cdhfinechemical.com]

A Technical Guide to 2-Ethoxy-1-naphthaldehyde: Properties, Synthesis, and Applications

Abstract

2-Ethoxy-1-naphthaldehyde is a pivotal aromatic aldehyde featuring a naphthalene core functionalized with ethoxy and formyl groups. This unique structural arrangement imparts a distinct profile of reactivity and physicochemical properties, rendering it a valuable intermediate in advanced organic synthesis. This guide provides an in-depth examination of its core characteristics, synthesis protocols, and established applications, with a particular focus on its role as a precursor in the development of pharmaceuticals and functional materials. We will explore the causality behind its chemical behavior, provide validated experimental protocols, and offer insights into its analytical characterization, serving as a comprehensive resource for researchers in synthetic chemistry and drug discovery.

Introduction and Significance

This compound, with CAS Registry Number 19523-57-0, is a crystalline solid that belongs to the family of substituted naphthaldehydes.[1][2] Its significance in the field of organic synthesis stems from the synergistic interplay of its three core components:

-

The Naphthalene Ring: A rigid, electron-rich aromatic system that provides a scaffold for building molecular complexity and often contributes to the photophysical properties of its derivatives.

-

The Aldehyde Group (-CHO): A versatile functional group that serves as an electrophilic site for a wide array of nucleophilic addition and condensation reactions, enabling chain extension and the formation of diverse heterocyclic systems.[3][4]

-

The Ethoxy Group (-OCH₂CH₃): An electron-donating group that modulates the electronic properties of the naphthalene ring and can influence the solubility and pharmacokinetic profile of derivative compounds.

The strategic placement of the aldehyde at the C1 position and the ethoxy group at the adjacent C2 position creates steric and electronic effects that influence its reactivity compared to other naphthaldehyde isomers. This compound is a key intermediate in the synthesis of various high-value molecules, including antistaphylococcal penicillins like Nafcillin, underscoring its relevance to the pharmaceutical industry.[5][6] Its precursor, 2-hydroxy-1-naphthaldehyde, is also a well-established building block for creating Schiff base ligands, fluorescent sensors, and biologically active molecules, highlighting the synthetic potential of this structural family.[7][8][9]

Core Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical properties of this compound is fundamental for its effective use in synthesis, ensuring both the identity and purity of the material.

Physical Properties

The compound typically appears as a white to light yellow or brown crystalline powder.[1][10] Its physical characteristics are summarized in the table below. The moderate melting point indicates a stable crystalline lattice, and its solubility profile is characteristic of aromatic compounds with polar functional groups—sparingly soluble in water but readily soluble in common organic solvents like dichloromethane (DCM).[1][10]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 19523-57-0 | [2] |

| Molecular Formula | C₁₃H₁₂O₂ | [2] |

| Molecular Weight | 200.23 g/mol | [2] |

| Appearance | White to light red/green or light brown crystalline powder | [1] |

| Melting Point | 109-113 °C | [10] |

| Boiling Point | ~298 °C (estimate) | [10] |

| Solubility | Sparingly soluble in water; Soluble in DCM | [1][10] |

| Sensitivity | Air sensitive; should be stored under an inert atmosphere | [1][10] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The expected data from key techniques are outlined below.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1660-1690 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde conjugated with the naphthalene ring.[11][12] The aldehydic C-H stretch typically appears as a weaker, but distinct, doublet around 2720 cm⁻¹ and 2820 cm⁻¹ .[11][13] Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region, while the C-O stretching of the aryl ether will produce a strong band around 1240-1260 cm⁻¹ .[13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most downfield signal will be the highly deshielded aldehyde proton (-CHO ), appearing as a singlet around δ 9.5-10.5 ppm .[12][13] The aromatic protons on the naphthalene ring will resonate in the region of δ 7.0-8.5 ppm . The ethoxy group will present as a quartet for the methylene protons (-OCH₂- ) around δ 4.2 ppm and a triplet for the methyl protons (-CH₃ ) around δ 1.5 ppm , with a typical coupling constant (J) of ~7 Hz.[13]

-

¹³C NMR: The carbonyl carbon of the aldehyde is the most downfield signal, expected around δ 190-192 ppm .[13] The aromatic carbons will appear in the δ 110-162 ppm range, with the carbon attached to the ethoxy group (C2) being significantly shielded. The methylene carbon of the ethoxy group will resonate around δ 64-65 ppm , and the methyl carbon will be the most upfield signal at approximately δ 14-15 ppm .[13]

-

-

Mass Spectrometry (MS): Under Electron Ionization (EI), the mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z 200 . Key fragmentation patterns for aromatic aldehydes include the loss of a hydrogen radical to form a stable acylium ion [M-1]⁺ at m/z 199 , and the loss of the entire formyl radical (•CHO) to give the [M-29]⁺ fragment at m/z 171 .[11]

Synthesis and Purification

The most direct and widely cited method for preparing this compound is via the ethylation of its precursor, 2-hydroxy-1-naphthaldehyde.[14][15] This reaction is a classic example of the Williamson Ether Synthesis , a robust and reliable method for forming ethers.[16][17]

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.

-

Deprotonation: The phenolic hydroxyl group of 2-hydroxy-1-naphthaldehyde is acidic. A moderately strong base, such as potassium carbonate (K₂CO₃), is used to deprotonate the hydroxyl group, forming a nucleophilic naphthoxide anion. The choice of K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause side reactions with the aldehyde or the solvent. Acetone is a common solvent as it is polar aprotic, effectively solvating the cation without interfering with the nucleophile.[15][18]

-

Nucleophilic Attack: The resulting naphthoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon of an ethylating agent, such as iodoethane or bromoethane. Iodoethane is often preferred as iodide is an excellent leaving group, facilitating a rapid SN2 displacement.[15][17]

-

Product Formation: The SN2 reaction results in the formation of the ether linkage and the displacement of the halide ion, yielding the final product, this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established literature procedures.[15]

Materials:

-

2-Hydroxy-1-naphthaldehyde (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (1.0-1.2 eq)

-

Iodoethane (C₂H₅I) (1.1 eq)

-

Anhydrous Acetone

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-hydroxy-1-naphthaldehyde (e.g., 10 g, 0.058 mol), anhydrous acetone (120 mL), and anhydrous potassium carbonate (8.0 g, 0.058 mol).[15]

-

Stir the suspension vigorously to ensure good mixing.

-

Add iodoethane (9.9 g, 0.063 mol) to the mixture.[15]

-

Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the inorganic salts (K₂CO₃ and KI). Wash the solid residue with a small amount of acetone to recover any remaining product.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator. This will yield the crude solid product.

-

Purification: Recrystallize the crude solid from a suitable solvent, such as isopropyl ether or ethanol, to afford the purified this compound as pale yellow crystals.[14][15]

Caption: Williamson Ether Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the aldehyde functional group, which acts as a primary site for synthetic transformations. The aromatic ring itself is somewhat deactivated towards electrophilic substitution due to the electron-withdrawing nature of the aldehyde, but the ethoxy group provides some counteracting electron donation.[3]

Reactions at the Aldehyde Group

The aldehyde is a powerful synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds.

-

Condensation Reactions: It readily undergoes condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of ligands for coordination chemistry and in the modification of biologically active molecules.[7][8]

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, providing a reliable method for C=C bond formation.[3]

-

Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents) to the aldehyde carbonyl yields secondary alcohols, a key transformation for building more complex molecular skeletons.[3]

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-ethoxy-1-naphthoic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.

-

Reduction: The aldehyde can be selectively reduced to the primary alcohol (2-ethoxy-1-naphthalenemethanol) using mild reducing agents such as sodium borohydride (NaBH₄).

Caption: Key reactions of the aldehyde group in this compound.

Applications in Research and Drug Development

This compound serves primarily as a sophisticated building block rather than an end-product. Its utility is demonstrated in several key areas:

-

Pharmaceutical Synthesis: As previously noted, it is a documented intermediate in the synthesis of nafcillin, a narrow-spectrum beta-lactam antibiotic.[6] The naphthaldehyde core is crucial for the structure of the final drug molecule.

-

Fluorescent Probes and Materials: The naphthalene moiety is inherently fluorescent. Derivatization of this compound can lead to the creation of novel dyes and fluorescent sensors for detecting specific ions or molecules.[7][9]

-

Heterocyclic Chemistry: The aldehyde group is a perfect starting point for multi-component reactions or cyclization cascades to build complex heterocyclic systems, which are prevalent scaffolds in medicinal chemistry.[19]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling.

-

Hazards: It is reported to cause serious eye damage.[2] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times.

-

Handling: Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound is noted to be air-sensitive.[1][10] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from light and oxidizing agents.[20]

References

-

Organic Syntheses Procedure. (n.d.). This compound. Retrieved from orgsyn.org. URL: [Link]

-

PrepChem. (n.d.). Synthesis of this compound. Retrieved from prepchem.com. URL: [Link]

-

eGyanKosh. (n.d.). AROMATIC ALDEHYDES AND KETONS. Retrieved from egyankosh.ac.in. URL: [Link]

-

PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]

-

National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from nih.gov. URL: [Link]

-

Taylor & Francis Online. (n.d.). Utility of 2-Methoxy-1-naphthaldehyde in Heterocyclic Synthesis. Retrieved from tandfonline.com. URL: [Link]

-

Stenutz. (n.d.). This compound. Retrieved from stenutz.eu. URL: [Link]

-

ACS Publications. (n.d.). THE CORRELATION OF STRUCTURE AND REACTIVITY OF AROMATIC ALDEHYDES. III.1 THE CONDENSATION OF AROMATIC ALDEHYDES WITH HYDANTOIN2. The Journal of Organic Chemistry. URL: [Link]

-

PubChem. (n.d.). 2-Methoxy-1-naphthaldehyde. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]

- Google Patents. (n.d.). AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method. Retrieved from patents.google.com.

-

Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from jackwestin.com. URL: [Link]

-

Organic Syntheses Procedure. (n.d.). 2-hydroxy-1-naphthaldehyde. Retrieved from orgsyn.org. URL: [Link]

-

University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from umsl.edu. URL: [Link]

-

University of Scranton. (n.d.). The Williamson Ether Synthesis. Retrieved from matrix.scranton.edu. URL: [Link]

-

PubMed Central. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from nih.gov. URL: [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-1-naphthaldehyde. Retrieved from researchgate.net. URL: [Link]

-

University of California, Davis. (n.d.). Williamson Ether Synthesis. Retrieved from chem.ucdavis.edu. URL: [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde - Optional[1H NMR] - Spectrum. Retrieved from spectrabase.com. URL: [Link]

-

Bulletin of the Chemical Society of Ethiopia. (2018). synthesis of schiff bases derived from 2-hydroxy-1-naphthaldehyde and their tin. Retrieved from ajol.info. URL: [Link]

-

PubChem. (n.d.). Methyl 2-fluoroacrylate. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from chem.libretexts.org. URL: [Link]

-

Royal Society of Chemistry. (2024). A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation.... Retrieved from pubs.rsc.org. URL: [Link]

-

ResearchGate. (n.d.). Fig. S1 The 1 H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from researchgate.net. URL: [Link]

-

ResearchGate. (2025). 2-Hydroxy-1-Naphthaldehyde: A versatile building block for the development of sensors.... Retrieved from researchgate.net. URL: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. jackwestin.com [jackwestin.com]

- 5. This compound | 19523-57-0 [chemicalbook.com]

- 6. AU2016102311A4 - Nafcillin sodium drug intermediates this compound synthesis method - Google Patents [patents.google.com]

- 7. A synthetic approach towards drug modification: 2-hydroxy-1-naphthaldehyde based imine-zwitterion preparation, single-crystal study, Hirshfeld surface analysis, and computational investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajol.info [ajol.info]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 19523-57-0 [m.chemicalbook.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. prepchem.com [prepchem.com]

- 16. The Williamson Ether Synthesis [cs.gordon.edu]

- 17. community.wvu.edu [community.wvu.edu]

- 18. gold-chemistry.org [gold-chemistry.org]

- 19. tandfonline.com [tandfonline.com]

- 20. 2-Methoxy-1-naphthaldehyde | 5392-12-1 [sigmaaldrich.com]

solubility of 2-Ethoxy-1-naphthaldehyde in common solvents

An In-depth Technical Guide to the Solubility of 2-Ethoxy-1-naphthaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction: Understanding this compound

This compound (CAS No: 19523-57-0, Molecular Formula: C₁₃H₁₂O₂) is an aromatic aldehyde characterized by a naphthalene core, an ethoxy (-OCH₂CH₃) group at the 2-position, and a formyl (-CHO) group at the 1-position.[1][2] This structure imparts specific physicochemical properties that are critical for its application in organic synthesis, particularly in the preparation of pharmaceuticals, dyes, and fragrances.[1][3] For researchers in drug development and process chemistry, a thorough understanding of its solubility in various common solvents is paramount for reaction design, purification, formulation, and analytical method development.

This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, presents its known qualitative solubility profile, and offers a detailed, field-proven experimental protocol for its quantitative determination.

Theoretical Framework: Predicting Solubility

The solubility of an organic compound is governed by the principle of "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be miscible.[4][5] The structure of this compound features several distinct regions that influence its interaction with solvents:

-

The Naphthalene Ring System: This large, bicyclic aromatic structure is inherently nonpolar and hydrophobic. It primarily interacts through London dispersion forces, favoring dissolution in nonpolar solvents.[6]

-

The Aldehyde Group (-CHO): The carbonyl in the aldehyde group is polar, with the oxygen atom being a hydrogen bond acceptor.[7][8] This allows for dipole-dipole interactions and hydrogen bonding with protic solvents like water or alcohols.

-

The Ethoxy Group (-OCH₂CH₃): The ether linkage introduces some polarity and another hydrogen bond acceptor site. However, the ethyl chain contributes to the nonpolar character of the molecule.

The overall solubility is a balance between the large, nonpolar naphthalene backbone and the smaller, polar functional groups. Generally, for a molecule to be water-soluble, it should have one polar group for every 3-4 carbon atoms; this compound, with 13 carbons and two polar oxygen atoms, is therefore expected to have low water solubility.[6] Its solubility will be significantly higher in organic solvents that can effectively solvate both its aromatic system and its polar moieties.

Qualitative and Quantitative Solubility Profile

Published quantitative solubility data for this compound is scarce. However, based on its chemical structure and available information, a qualitative profile can be established. The following table summarizes the known and predicted solubility in a range of common laboratory solvents. For precise applications, the experimental protocol provided in the next section should be used for quantitative determination.

| Solvent Class | Solvent | Polarity | Predicted/Known Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane | Low | Low | The large, polarizable naphthalene ring has some affinity, but the polar aldehyde and ethoxy groups hinder dissolution in purely nonpolar aliphatic solvents. |

| Toluene, Benzene | Low | Moderate to High | The aromatic nature of the solvent can effectively solvate the naphthalene ring system through π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | Moderate | Soluble[9] | DCM is a versatile solvent that can solvate both moderately polar and nonpolar regions of the molecule effectively. |

| Acetone | High | High | The polar carbonyl group of acetone interacts well with the aldehyde and ethoxy groups, while its organic character solvates the rest of the molecule.[8][10] | |

| Ethyl Acetate | Moderate | High | Provides a good balance of polarity to interact with the functional groups and nonpolar character to dissolve the aromatic system. | |

| Dimethyl Sulfoxide (DMSO) | High | High | A very strong polar aprotic solvent capable of dissolving a wide range of compounds, including those with limited water solubility.[11][12] | |

| Acetonitrile (ACN) | High | Moderate to High | A polar solvent that should effectively dissolve the compound. | |

| Polar Protic | Water | High | Sparingly Soluble[1] | The large hydrophobic naphthalene core dominates, limiting solubility despite the presence of hydrogen bond accepting groups.[7] |

| Methanol, Ethanol | High | Moderate to High | The alcohol's hydroxyl group can hydrogen bond with the aldehyde and ether oxygens, and the alkyl chain can interact with the naphthalene system. Shorter-chain alcohols are generally good solvents for aromatic aldehydes.[13] |

Experimental Protocol: Quantitative Solubility Determination by the Equilibrium Shake-Flask Method

This protocol describes a reliable, self-validating method for determining the equilibrium solubility of this compound. The causality behind key steps is explained to ensure scientific integrity.

Objective: To quantitatively measure the solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (solid, >98% purity)

-

Selected analytical grade solvents (e.g., Ethanol, Acetone, Toluene, Water)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., UV-Vis Spectrophotometer or HPLC system)

Safety Precautions:

-

Handle this compound in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aldehydes can be irritants.[14]

-

Consult the Safety Data Sheet (SDS) for the specific solvents being used to understand their hazards.[15][16]

Step-by-Step Methodology:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure that equilibrium is established with the solid phase present.

-

Pipette a known volume (e.g., 5.0 mL) of the chosen solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stir bar.

-

Agitate the mixture at a constant temperature (e.g., 25 °C ± 1 °C) for a minimum of 24-48 hours.

-

Causality: Continuous agitation is necessary to maximize the surface area of the solid and facilitate the dissolution process. A prolonged equilibration time is required to ensure the system reaches a true thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. To validate, samples can be taken at 24, 48, and 72 hours; equilibrium is confirmed when the measured concentration no longer increases.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle.

-

Causality: This step is crucial to avoid aspirating solid particles, which would artificially inflate the measured solubility.

-

Carefully draw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial.

-

Causality: Filtration removes any remaining microscopic, undissolved particles, ensuring that the subsequent analysis measures only the truly dissolved solute.

-

-

Sample Dilution:

-

Accurately dilute the filtered saturate with the same solvent to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is essential for an accurate final calculation.

-

-

Quantitative Analysis (Example using UV-Vis):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve equation to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the diluted sample's concentration by the dilution factor.

-

Solubility (g/L) = Concentration (from curve) × Dilution Factor

-

The following diagram illustrates the workflow for this experimental protocol.

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

-

Chemistry For Everyone. (n.d.). What Affects Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Procedure For Determining Solubility of Organic Compounds. Scribd. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

GeeksforGeeks. (2022, March 31). Physical properties of Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 20). 10.2: Physical Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure for this compound. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubility Measurement and Correlation for 2-Naphthaldehyde in Pure Organic Solvents and Methanol + Ethanol Mixtures. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxy-1-Naphthaldehyde, 99%. Retrieved from [Link]

-

National Institutes of Health. (2023, September 12). Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect”. Retrieved from [Link]

-

USP-NF. (n.d.). Development of a General Solvents Method for DMSO Soluble Compounds. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 19523-57-0 [chemicalbook.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 9. This compound CAS#: 19523-57-0 [m.chemicalbook.com]

- 10. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]

- 11. Metastable Amorphous Dispersions of Hydrophobic Naphthalene Compounds Can Be Formed in Water without Stabilizing Agents via the “Ouzo Effect” - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uspnf.com [uspnf.com]

- 13. researchgate.net [researchgate.net]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2-Ethoxy-1-naphthaldehyde

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Ethoxy-1-naphthaldehyde (CAS No. 19523-57-0), a key aromatic aldehyde derivative.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound. By synthesizing technical data with practical insights, this guide serves as an essential reference for the structural elucidation and characterization of this compound.

Introduction: The Molecular Blueprint

This compound, with the molecular formula C₁₃H₁₂O₂, is a derivative of naphthalene characterized by an ethoxy group at the C2 position and an aldehyde group at the C1 position.[3] This substitution pattern creates a unique electronic and steric environment, making spectroscopic analysis crucial for confirming its identity, purity, and structural integrity. Understanding its spectroscopic signature is fundamental for its application in organic synthesis, where it serves as a versatile building block for more complex molecules, including pharmaceuticals and dyes.[2]

This guide explains the causality behind experimental choices and provides a framework for validating the compound's structure through a multi-technique spectroscopic approach.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides a proton census, revealing not only the number of different types of protons but also their connectivity through spin-spin coupling. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on the naphthalene ring, and the ethyl protons of the ethoxy group.

Experimental Protocol: A Self-Validating System

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is an excellent initial choice due to its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is critical for resolving the complex splitting patterns of the aromatic protons.

-

Data Acquisition: Obtain a high-quality spectrum by acquiring a sufficient number of scans (typically 16-64) to ensure a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum While a complete, formally published ¹H NMR dataset for this specific molecule is not readily available in public databases, the expected chemical shifts can be reliably predicted based on the analysis of closely related structures like 2-methoxy-1-naphthaldehyde and 2-ethoxynaphthalene.[4][5]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| Aldehyde (-CHO) | 10.5 - 11.0 | Singlet (s) | 1H |

| Aromatic (Naphthyl) | 7.2 - 9.2 | Multiplets (m) | 6H |

| Methylene (-OCH₂CH₃) | 4.2 - 4.4 | Quartet (q) | 2H |

| Methyl (-OCH₂CH₃) | 1.4 - 1.6 | Triplet (t) | 3H |

The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group. The six aromatic protons will appear as a series of complex multiplets. The ethoxy group should present as a characteristic quartet for the methylene protons (coupled to the methyl group) and a triplet for the methyl protons (coupled to the methylene group).

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy maps the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp line, allowing for a direct count of non-equivalent carbons.

Experimental Protocol: A Self-Validating System The sample preparation and instrumentation are identical to that for ¹H NMR. ¹³C NMR experiments require a significantly larger number of scans (often several hundred to thousands) due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Expected Spectrum Based on established chemical shift ranges for aromatic aldehydes and ethers, the following assignments can be predicted.[6][7] Data for the analogous 2-methoxy-1-naphthaldehyde supports these predictions.[8]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 195 |

| Aromatic (C-O) | 155 - 165 |

| Aromatic (quaternary) | 130 - 140 |

| Aromatic (CH) | 110 - 130 |

| Methylene (-OCH₂) | 64 - 68 |

| Methyl (-CH₃) | 14 - 16 |

The carbonyl carbon of the aldehyde is the most downfield signal. The carbon atom attached to the ethoxy group (C2) will also be significantly downfield. The remaining aromatic carbons will populate the 110-140 ppm region, and the two aliphatic carbons of the ethoxy group will be the most upfield signals.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational energy.

Experimental Protocol: A Self-Validating System

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid this compound with 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.

-

Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet. The clarity of the pellet is crucial for minimizing light scattering and obtaining a high-quality spectrum.

-

-

Sample Preparation (ATR Method):

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide) and apply pressure to ensure good contact. This method requires minimal sample preparation.

-

-

Data Acquisition: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, place the sample in the instrument and collect the sample spectrum. The instrument software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Data Interpretation and Key Vibrational Bands The IR spectrum of this compound is available in the NIST Chemistry WebBook, providing a reliable reference.[3]

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Significance |

| C-H Stretch (Aromatic) | 3100 - 3000 | Confirms the presence of the naphthalene ring. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Indicates the ethoxy group's C-H bonds. |

| C-H Stretch (Aldehyde) | 2850 - 2800 & 2750 - 2700 | A pair of weak to medium bands, highly diagnostic for the aldehyde C-H bond. |

| C=O Stretch (Aldehyde) | 1680 - 1660 | Strong, sharp peak. Conjugation with the naphthalene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). This is a key diagnostic peak. |

| C=C Stretch (Aromatic) | 1600 - 1450 | A series of sharp peaks confirming the aromatic system. |

| C-O Stretch (Aryl Ether) | 1270 - 1230 | Strong absorption indicating the Ar-O-C bond. |

The presence of a strong absorption band around 1670 cm⁻¹ is definitive proof of the conjugated carbonyl group. This, combined with the characteristic aldehyde C-H stretches and the C-O ether stretch, provides a unique IR fingerprint for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The extensive π-system of the naphthalene ring in this compound is expected to give rise to strong UV absorptions.

Experimental Protocol: A Self-Validating System

-

Solvent Selection: The choice of solvent is critical. It must dissolve the analyte and be transparent in the wavelength range of interest. Ethanol or cyclohexane are suitable choices as they have UV cutoffs well below the expected absorption of the analyte.[9]

-

Sample Preparation: Prepare a dilute solution of this compound in the chosen spectroscopic-grade solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the reference (blank).

-

Fill the other cuvette with the sample solution.

-

Scan the sample from approximately 200 nm to 500 nm to record the absorption spectrum.

-

Data Interpretation and Expected Absorptions The UV-Vis spectrum of naphthaldehyde derivatives is characterized by multiple absorption bands corresponding to π → π* transitions.[9] The extended conjugation in the naphthalene system results in absorptions at longer wavelengths compared to benzene derivatives.

| Electronic Transition | Expected λₘₐₓ (nm) | Description |

| π → π | ~250 - 290 | Strong absorption band related to the naphthalene ring system. |

| π → π | ~330 - 380 | A longer wavelength band, often showing vibrational fine structure, characteristic of the extended conjugated system. |

| n → π | > 380 | A weak absorption band from the carbonyl group, which may be obscured by the stronger π → π transitions. |

The exact positions and intensities of the absorption maxima (λₘₐₓ) are sensitive to the solvent environment. The substitution of the naphthalene core with the aldehyde and ethoxy groups influences the energy of the molecular orbitals, thus affecting the precise λₘₐₓ values.

Integrated Spectroscopic Workflow

A logical workflow ensures comprehensive and validated characterization of this compound.

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and UV-Vis techniques. Each method provides a unique and essential piece of the structural puzzle. By following robust, self-validating protocols and understanding the theoretical underpinnings of each technique, researchers can confidently confirm the identity, purity, and detailed structure of this important chemical compound. This guide provides the foundational data and interpretive logic necessary for such an analysis.

References

- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.

-

PubChem. (n.d.). 2-Ethoxynaphthalene-1-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Naphthalenecarboxaldehyde, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Scribd. (n.d.). Raman Handheld Library Substance List. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Methoxy-1-naphthaldehyde [1H NMR]. Wiley Science Solutions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Ethoxynaphthalene. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption and fluorescence spectra of dye 2 recorded in methanol. Retrieved from [Link]

- Patil, R., Jadhav, M., Salunke-Gawali, S., Lande, D. N., Gejji, S. P., & Chakravarty, D. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry, 59(7), 684-698.

-

SpectraBase. (n.d.). 2-Ethoxynaphthalene [1H NMR]. Wiley Science Solutions. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1-Naphthaldehyde. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the hydrolysis products aldehyde (blue). Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Ethoxynaphthalene [FTIR]. Wiley Science Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1H NMR of 2-hydroxy-1-naphthaldehyde. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde. Retrieved from [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 2-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Hydroxy-1-naphthaldehyde. Wiley Science Solutions. Retrieved from [Link]

- M'barek, N., et al. (2018). Synthesis, characterization and catalytic activity of new Schiff base complexes derived from 2-hydroxy-1-naphthaldehyde. Journal of Molecular Structure, 1155, 54-61.

Sources

- 1. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Ethoxynaphthalene(93-18-5) 1H NMR spectrum [chemicalbook.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 2-METHOXY-1-NAPHTHALDEHYDE(5392-12-1) 13C NMR spectrum [chemicalbook.com]

- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

A Technical Guide to the Synthesis of 2-Ethoxy-1-naphthaldehyde: Methodologies, Mechanisms, and Practical Applications

Abstract: 2-Ethoxy-1-naphthaldehyde is a pivotal intermediate in synthetic organic chemistry, most notably serving as a key precursor in the production of semi-synthetic penicillins like Nafcillin.[1][2] This guide provides an in-depth technical overview for its synthesis from 2-ethoxynaphthalene. We will explore the predominant synthetic route, the Vilsmeier-Haack reaction, detailing its mechanism, a field-proven experimental protocol, and purification strategies. Alternative formylation techniques are also discussed to provide a comprehensive landscape for researchers and drug development professionals. This document is structured to deliver not only procedural steps but also the underlying chemical principles that govern the transformation, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

The functionalization of aromatic systems is a cornerstone of modern chemical synthesis. 2-Ethoxynaphthalene, an electron-rich aromatic ether, provides a valuable scaffold for electrophilic substitution reactions.[3] The introduction of a formyl (-CHO) group at the C1 position yields this compound, a compound whose utility is firmly established in the pharmaceutical industry. Its primary application lies in the synthesis of Nafcillin, a narrow-spectrum beta-lactam antibiotic effective against penicillinase-producing bacteria.[1] The aldehyde functionality serves as a critical handle for constructing the 2-ethoxy-1-naphthoyl side chain that is ultimately coupled with the 6-aminopenicillanic acid (6-APA) core.

This guide focuses on the most reliable and widely adopted method for this conversion: the Vilsmeier-Haack reaction. This reaction is prized for its efficiency and use of common laboratory reagents to achieve formylation under relatively mild conditions.[4]

The Vilsmeier-Haack Reaction: A Mechanistic Perspective

The Vilsmeier-Haack reaction is a classic method for formylating activated aromatic compounds.[5] The success of this reaction on 2-ethoxynaphthalene hinges on the electron-donating nature of the C2-ethoxy group, which activates the naphthalene ring system towards electrophilic attack, primarily at the C1 position.

The reaction proceeds in three main stages:

-

Formation of the Vilsmeier Reagent: A formylating agent, typically N,N-dimethylformamide (DMF) or a substituted derivative like N-methylformanilide, reacts with a halogenating agent, most commonly phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[6][7]

-

Electrophilic Aromatic Substitution: The electron-rich C1 position of 2-ethoxynaphthalene attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step restores the aromaticity of the naphthalene ring, resulting in an iminium salt intermediate.

-

Hydrolysis: The reaction mixture is quenched with water. The iminium salt is readily hydrolyzed to yield the final product, this compound, and a secondary amine byproduct.

Below is a diagrammatic representation of the Vilsmeier-Haack reaction mechanism.

Caption: The mechanism of the Vilsmeier-Haack formylation.

Primary Synthetic Protocol: Vilsmeier-Haack Formylation

The following protocol is adapted from the robust and highly vetted procedure published in Organic Syntheses, a trusted source for reliable chemical preparations.[8] This method has been demonstrated to provide high yields of the desired product.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Ethoxynaphthalene (β-Naphthyl ethyl ether) | 172.22 | 43.0 g | 0.25 |

| N-Methylformanilide | 135.16 | 45.0 g | 0.33 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 51.0 g | 0.33 |

| Ethanol (for recrystallization) | 46.07 | ~500 mL | - |

| Decolorizing Carbon (Norit) | - | 4.0 g | - |

| Water | 18.02 | ~1.7 L | - |

Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with an air condenser, combine 2-ethoxynaphthalene (43 g, 0.25 mol), N-methylformanilide (45 g, 0.33 mol), and phosphorus oxychloride (51 g, 0.33 mol).[8]

-

Expert Insight: Using a slight excess of the formylating agent and POCl₃ ensures the complete consumption of the starting material. The reaction is typically performed without an additional solvent.[8]

-

-

Reaction: Heat the mixture on a steam bath for 6 hours. The solution will darken, and the evolution of hydrogen chloride gas may be observed.[8]

-

Causality: The sustained heating provides the necessary activation energy for the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the naphthalene ring.

-

-

Workup and Quenching: After the heating period, pour the hot, viscous mixture in a thin stream into a beaker containing 700 mL of cold water. This must be done with very vigorous stirring to hydrolyze the intermediate iminium salt and prevent the formation of large, unmanageable lumps.[8] The aldehyde product will precipitate as a granular solid.

-

Trustworthiness: This quenching step is critical. Poor stirring can lead to incomplete hydrolysis and trapping of impurities within a solid mass, complicating purification.

-

-

Crude Product Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel. Wash the filter cake thoroughly with approximately 1 L of water to remove water-soluble byproducts and unreacted reagents.[8]

-

Purification by Recrystallization: Transfer the moist, crude aldehyde to a beaker and dissolve it in 450 mL of hot ethanol.[8]

-

Decolorization: To the hot ethanolic solution, add 4 g of decolorizing carbon (e.g., Norit). Boil the suspension for 15 minutes to adsorb colored impurities.[8]

-

Hot Filtration: Filter the hot solution through a pre-warmed funnel with a double layer of filter paper to remove the carbon. This step should be performed quickly to prevent premature crystallization of the product in the funnel.

-

Crystallization and Final Isolation: Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. The product, this compound, will crystallize as pale yellow needles. Collect the crystals by suction filtration and wash them with a small portion (40 mL) of cold ethanol to remove any remaining soluble impurities.[8]

-

Drying: Dry the purified product. The reported yield is 37-40 g (74-80%), with a melting point of 111–112°C.[8]

Alternative Synthetic Routes

While the Vilsmeier-Haack reaction is the most prominent method, other formylation techniques exist, offering alternative pathways for researchers.

| Method | Reagents | Conditions | Yield | Reference |

| Vilsmeier-Haack | POCl₃, N-Methylformanilide | Steam bath, 6h | 74-80% | [8] |

| Triazine Formylation | 1,3,5-Triazine, Polyphosphoric Acid (PPA) | 55-60°C, 1h | ~60-80% | [9] |

| Gattermann Reaction | HCN, AlCl₃ | Not specified | Lower yields | [8] |

-

Formylation with 1,3,5-Triazine: Heating 2-ethoxynaphthalene with 1,3,5-triazine in polyphosphoric acid (PPA) has been reported to produce this compound in good yields.[9] This method avoids the use of phosphorus oxychloride.

-

Gattermann Reaction: This classic method of formylation can also be applied but is generally less efficient and uses highly toxic hydrogen cyanide.[8]

-

Synthesis via Ethylation: An entirely different approach involves the ethylation of 2-hydroxy-1-naphthaldehyde using an ethylating agent like iodoethane in the presence of a base such as potassium carbonate.[10] This route is advantageous if the hydroxy-aldehyde is a more readily available starting material.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₃H₁₂O₂ | [11] |

| Molecular Weight | 200.23 g/mol | [11] |

| CAS Number | 19523-57-0 | [11][12] |

| Appearance | Pale yellow needles or crystals | [8] |

| Melting Point | 111-112 °C | [8][13] |

Spectroscopic data (IR, Mass Spectrum) for this compound is available in public databases like the NIST WebBook for comparison and verification.[11]

Conclusion

The synthesis of this compound from 2-ethoxynaphthalene is most effectively achieved via the Vilsmeier-Haack reaction. The protocol detailed in this guide, validated by its publication in Organic Syntheses, represents a reliable and high-yielding method suitable for laboratory and process scale-up.[8] By understanding the underlying mechanism and the rationale behind each experimental step, researchers can confidently and safely produce this valuable intermediate, which plays a crucial role in the development of important pharmaceutical agents.

References

- Filo. (2025, October 19). Complete the equations: [Diagram of 2-ethoxynaphthalene] + PhNMeCHO --(...

-

Fieser, L. F., Hartwell, J. L., Jones, J. E., Wood, J. H., & Bost, R. W. (1940). 9-ANTHRALDEHYDE; this compound. Organic Syntheses, 20, 11. doi: 10.15227/orgsyn.020.0011. Available at: [Link]

-

PrepChem.com. Synthesis of this compound. Retrieved from [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Retrieved from [Link]

-

NIST. 1-Naphthalenecarboxaldehyde, 2-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. Synthesis of 2-Ethoxynaphthalene. Retrieved from [Link]

-

Stenutz. This compound. Retrieved from [Link]

- Srujana, K., & Sureshbabu, G. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Pozdnyakov, V. P., et al. (2006). Formylation and acetylation of 2-ethoxynaphthalene with 1,3,5-triazines in polyphosphoric acid. Russian Journal of Organic Chemistry, 42(8), 1218-1221. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the Vilsmeier–Haack formylation reaction. Retrieved from [Link]

-

PubChem. 2-Ethoxynaphthalene-1-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). 3. Retrieved from [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

-

Chegg.com. (2021, September 30). Synthesis of 2-Ethoxynaphthalene: An Sn2 Reaction. Retrieved from [Link]

- Google Patents. CN104387217A - Method for preparing o-hydroxynaphthalene formaldehyde compound from naphthol derivative.

-

Organic Syntheses Procedure. (n.d.). β-NAPHTHALDEHYDE. Retrieved from [Link]

-

Organic Syntheses. (2012). Org. Synth. 2012, 89, 220. Retrieved from [Link]

- Google Patents. CN102249904B - Synthesis method of 2-ethoxy naphthoic acid.

-

Organic Syntheses Procedure. (n.d.). 1-naphthaldehyde. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2022, August 4). 2-ethoxynaphthalene = 2-naphthol ethyl ether = Nerolin II. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 19523-57-0 [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. prepchem.com [prepchem.com]

- 11. 1-Naphthalenecarboxaldehyde, 2-ethoxy- [webbook.nist.gov]

- 12. 2-Ethoxynaphthalene-1-carbaldehyde | C13H12O2 | CID 88099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound [stenutz.eu]

2-Ethoxy-1-naphthaldehyde: A Comprehensive Technical Guide

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Research and Development

Introduction

2-Ethoxy-1-naphthaldehyde is an aromatic aldehyde built upon a naphthalene framework, featuring an ethoxy group at the C2 position and a formyl group at the C1 position. This seemingly simple molecule serves as a crucial building block in organic synthesis, finding applications in the creation of more complex chemical structures. Its utility is particularly notable in the fields of medicinal chemistry and materials science. The strategic placement of the aldehyde and ethoxy groups on the naphthalene ring system imparts unique reactivity and properties, making it a valuable precursor for a diverse range of derivatives. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The precise first synthesis of this compound is not extensively documented as a singular landmark discovery. Its emergence is intrinsically linked to the development of formylation reactions for electron-rich aromatic compounds in the early 20th century. Key reactions that enabled its synthesis include the Gattermann and Vilsmeier-Haack reactions.

The Gattermann reaction , developed by the German chemist Ludwig Gattermann, involves the formylation of aromatic compounds using hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[1][2] While initially applied to simpler aromatic systems, its principles were extended to more complex structures like naphthyl ethers. An early method for preparing this compound involved the Gattermann reaction on β-naphthyl ethyl ether.[3]

The Vilsmeier-Haack reaction , discovered by Anton Vilsmeier and Albrecht Haack in 1927, provided a milder and more versatile method for formylating activated aromatic rings.[4][5][6][7] This reaction utilizes a substituted formamide (like N,N-dimethylformamide or N-methylformanilide) and phosphorus oxychloride to generate an electrophilic iminium salt, the "Vilsmeier reagent," which then reacts with the electron-rich naphthalene ring.[4][5][8] A well-established procedure for synthesizing this compound employs the Vilsmeier-Haack reaction with β-naphthyl ethyl ether, N-methylformanilide, and phosphorus oxychloride.[3]

Synthetic Methodologies: A Detailed Examination